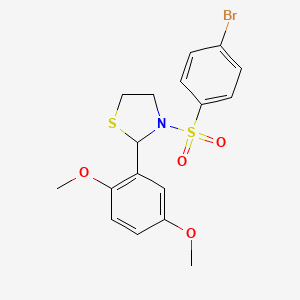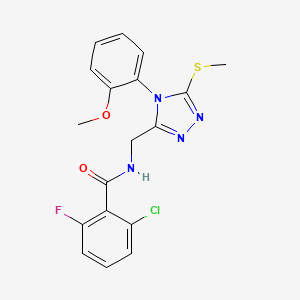
methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, also known as Methyl FITC, is a fluorescent probe that has been widely used in scientific research applications. This compound possesses unique characteristics that make it an ideal tool for studying various biochemical and physiological processes. In
Mecanismo De Acción
Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC functions as a fluorescent probe by absorbing light at a specific wavelength and emitting light at a longer wavelength. This property allows researchers to visualize and track the movement of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC-labeled molecules in live cells. The mechanism of action of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC involves the covalent attachment of the probe to specific molecules of interest, such as proteins or lipids.
Biochemical and Physiological Effects:
methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with normal cellular processes or cause toxicity at the concentrations typically used in scientific research experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC in lab experiments is its high sensitivity and specificity. It allows researchers to visualize and track specific molecules of interest in real-time. Additionally, methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC is relatively easy to use and can be incorporated into a variety of experimental protocols. However, one limitation of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC is its relatively short half-life, which can limit its usefulness for long-term experiments.
Direcciones Futuras
There are several future directions for the use of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer. methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC could be used to label specific cancer cells, allowing for their detection and identification. Additionally, methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC could be used to study the function and localization of specific proteins involved in disease processes. Another potential future direction is the development of new imaging techniques that incorporate methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC. These techniques could allow for the visualization of complex biological processes in real-time and with high resolution.
Conclusion:
methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate, or methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC, is a fluorescent probe that has been widely used in scientific research applications. Its unique properties make it an ideal tool for studying various biochemical and physiological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC have been explored in this paper. The continued use and development of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC in scientific research is expected to have significant impacts on our understanding of complex biological processes.
Métodos De Síntesis
The synthesis of methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC involves a multistep process that begins with the preparation of 5-fluoro-3-nitroindole. This intermediate is then reacted with sodium azide to produce 5-fluoro-3-azidoindole. The azide group is then reduced using triphenylphosphine to yield 5-fluoro-3-aminoindole. This compound is then reacted with methyl chloroformate and sodium azide to produce methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has been widely used as a fluorescent probe in various scientific research applications. It has been used to study the localization and trafficking of proteins in live cells. methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has also been used to study the dynamics of lipid metabolism and to monitor the activity of enzymes. Additionally, methyl 5-fluoro-3-(1H-tetrazol-1-yl)-1H-indole-2-carboxylate FITC has been used to study the structure and function of biological membranes.
Propiedades
IUPAC Name |
methyl 5-fluoro-3-(tetrazol-1-yl)-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN5O2/c1-19-11(18)9-10(17-5-13-15-16-17)7-4-6(12)2-3-8(7)14-9/h2-5,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJYFBIXPQTGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Chlorophenyl)imino-4-methyl-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2440018.png)
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2440023.png)


![5-(dimethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2440028.png)
![4-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-(1,3-benzodioxol-5-ylmethyl)butanamide](/img/structure/B2440029.png)




![6-{[4-(4-ethoxybenzoyl)piperazin-1-yl]sulfonyl}-3-ethyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2440039.png)
